molecular formula C16H14N2O4 B14965420 N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B14965420
M. Wt: 298.29 g/mol
InChI Key: ZHQBCJCMVKLHCD-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a furan ring attached to a quinoline core, which is further functionalized with hydroxyl, methyl, and carboxamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C16H14N2O4/c1-18-12-7-3-2-6-11(12)14(19)13(16(18)21)15(20)17-9-10-5-4-8-22-10/h2-8,19H,9H2,1H3,(H,17,20)

InChI Key

ZHQBCJCMVKLHCD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions The reaction conditions often require the use of catalysts, such as palladium or copper, and reagents like boronic acids or halides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinoline ketone, while reduction of the carbonyl groups may produce quinoline alcohols or amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxaldehyde: A simpler furan derivative with similar reactivity.

    Quinoline-3-carboxamide: A quinoline derivative with comparable functional groups.

    4-Hydroxyquinoline: Shares the quinoline core and hydroxyl group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its combination of a furan ring and a quinoline core, along with multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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